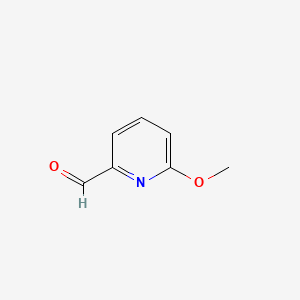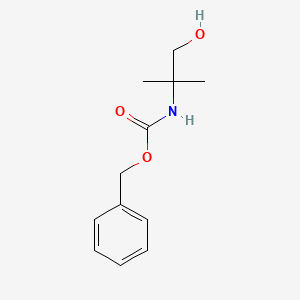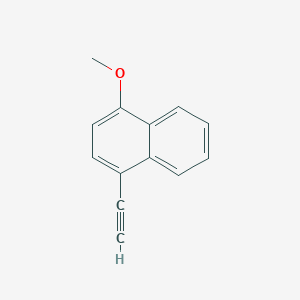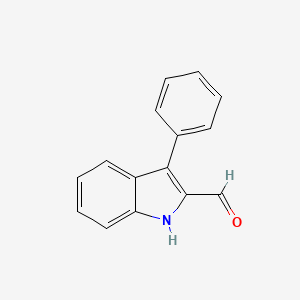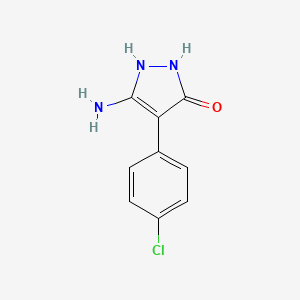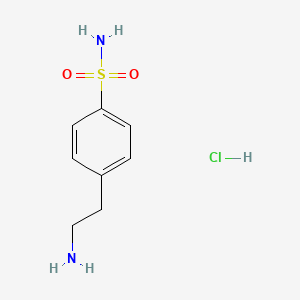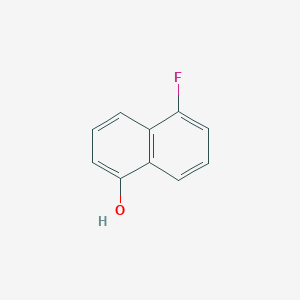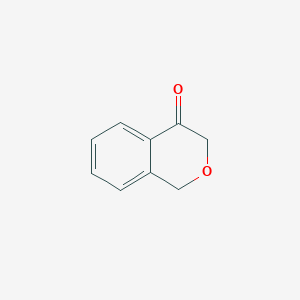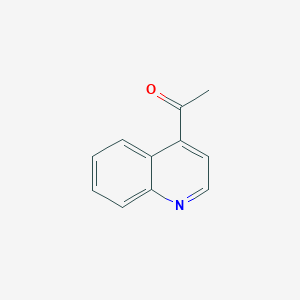![molecular formula C11H12N2O B1313615 Spiro[indoline-3,3'-pyrrolidin]-2-one CAS No. 6786-41-0](/img/structure/B1313615.png)
Spiro[indoline-3,3'-pyrrolidin]-2-one
Overview
Description
Spiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound characterized by a unique structure where an indoline and a pyrrolidinone ring are connected through a single spiro carbon atom. This compound is notable for its presence in various biologically active natural products and pharmaceuticals, making it a significant target in synthetic organic chemistry .
Mechanism of Action
Target of Action
Spiro[indoline-3,3’-pyrrolidin]-2-one is a complex organic compound that is found as a core motif in an array of biologically active natural products, pharmaceuticals, and their analogues Its absolute and relative configurations have been proven to play a key role in the biological activity of spirocyclic compounds .
Mode of Action
The mode of action of Spiro[indoline-3,3’-pyrrolidin]-2-one involves a diastereodivergent synthesis through base-promoted (3 + 2) cycloadditions . The catalysts used in this process have full control over the configuration of the stereocenters . When a Lewis base is used as a catalyst, good yields and excellent diastereoselectivities are obtained, regardless of the properties of the substituents . Conversely, spiro[indoline-3,3’-pyrrolidin]-2-ones of a different diastereoisomer are produced in good yields when a Brønsted base is used .
Biochemical Pathways
The compound’s synthesis involves a series of chemical reactions, including base-promoted (3 + 2) cycloadditions . This process results in the formation of spirocyclic compounds with varied biological activities .
Pharmacokinetics
The compound’s synthesis involves a series of chemical reactions that could potentially influence its bioavailability .
Result of Action
The compound’s absolute and relative configurations have been proven to play a key role in the biological activity of spirocyclic compounds .
Action Environment
The compound’s synthesis involves a series of chemical reactions that could potentially be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
Spiro[indoline-3,3’-pyrrolidin]-2-one plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been found to interact with various enzymes, including kinases and proteases, influencing their catalytic activities. For instance, Spiro[indoline-3,3’-pyrrolidin]-2-one can act as an inhibitor of certain kinases, thereby affecting phosphorylation processes critical for cell signaling pathways. Additionally, it binds to specific proteins, altering their conformation and function, which can lead to changes in cellular processes such as apoptosis and cell proliferation .
Cellular Effects
The effects of Spiro[indoline-3,3’-pyrrolidin]-2-one on cells are multifaceted, impacting various cellular processes and functions. It has been observed to influence cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are essential for cell growth, differentiation, and survival. Spiro[indoline-3,3’-pyrrolidin]-2-one can modulate gene expression by affecting transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites and energy production within the cell .
Molecular Mechanism
At the molecular level, Spiro[indoline-3,3’-pyrrolidin]-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity and function. For example, Spiro[indoline-3,3’-pyrrolidin]-2-one can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate access or altering enzyme conformation . Additionally, it can activate or inhibit signaling pathways by interacting with receptors or signaling proteins, leading to downstream effects on gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[indoline-3,3’-pyrrolidin]-2-one can change over time due to its stability and degradation properties. Studies have shown that Spiro[indoline-3,3’-pyrrolidin]-2-one is relatively stable under physiological conditions, maintaining its activity over extended periods . It can undergo degradation in the presence of certain enzymes or under specific environmental conditions, leading to a decrease in its efficacy . Long-term studies have indicated that prolonged exposure to Spiro[indoline-3,3’-pyrrolidin]-2-one can result in adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Spiro[indoline-3,3’-pyrrolidin]-2-one vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, Spiro[indoline-3,3’-pyrrolidin]-2-one can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
Spiro[indoline-3,3’-pyrrolidin]-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, Spiro[indoline-3,3’-pyrrolidin]-2-one can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Spiro[indoline-3,3’-pyrrolidin]-2-one is transported and distributed through interactions with transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target cells . Additionally, binding proteins can sequester Spiro[indoline-3,3’-pyrrolidin]-2-one, affecting its localization and availability for biochemical interactions .
Subcellular Localization
The subcellular localization of Spiro[indoline-3,3’-pyrrolidin]-2-one is critical for its activity and function. It can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of Spiro[indoline-3,3’-pyrrolidin]-2-one within these compartments can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[indoline-3,3’-pyrrolidin]-2-one typically involves [3+2] cycloaddition reactions. One common method includes the reaction of isatin-derived azomethine ylides with β-nitro styrenes under base-promoted conditions. The use of Lewis bases such as tricyclohexylphosphine or Brønsted bases like potassium carbonate can yield the desired spirocyclic product with high diastereoselectivity .
Industrial Production Methods: Industrial production methods for spiro[indoline-3,3’-pyrrolidin]-2-one often leverage scalable cycloaddition reactions under controlled conditions. Microwave-assisted synthesis has also been explored to enhance reaction rates and yields, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Spiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirocyclic oxindoles.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various spirocyclic derivatives with potential biological activities .
Scientific Research Applications
Spiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex spirocyclic compounds.
Biology: The compound is studied for its role in biological systems and its potential as a bioactive molecule.
Medicine: It is explored for its therapeutic potential in drug development, particularly for its anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a building block for various industrial applications .
Comparison with Similar Compounds
- Spiro[indoline-3,2’-pyrrolidin]-2-one
- Spiro[indoline-3,3’-pyrrolidine]
- Spiro[indoline-3,2’-pyrrolidine]
Comparison: Spiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific spirocyclic structure, which imparts distinct stereoelectronic properties. Compared to similar compounds, it exhibits higher diastereoselectivity in its synthesis and greater biological activity, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
spiro[1H-indole-3,3'-pyrrolidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-10-11(5-6-12-7-11)8-3-1-2-4-9(8)13-10/h1-4,12H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSHLSLQUHZOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449607 | |
| Record name | spiro[indoline-3,3'-pyrrolidin]-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6786-41-0 | |
| Record name | Spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6786-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | spiro[indoline-3,3'-pyrrolidin]-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic route to Spiro[indoline-3,3′-pyrrolidin]-2-ones described in the research paper?
A: The paper describes a novel method for synthesizing Spiro[indoline-3,3′-pyrrolidin]-2-ones using readily available tryptamine-derived ynesulfonamide substrates. [] This method utilizes silica gel and alumina as mediators and proceeds under neat conditions, offering a potentially more sustainable and efficient alternative to traditional synthetic approaches. The researchers successfully prevented the undesired Wagner-Meerwein rearrangement by trapping the spiroindoleninium intermediate with water, showcasing control over the reaction pathway. [] Furthermore, the method's tolerance for various functional groups was investigated, highlighting its versatility for potential applications in synthesizing diverse Spiro[indoline-3,3′-pyrrolidin]-2-one derivatives. []
Q2: How did the researchers investigate the mechanism of this novel synthetic route?
A: The researchers employed isotope-labeling experiments to gain a deeper understanding of the sequential transformation leading to Spiro[indoline-3,3′-pyrrolidin]-2-ones. [] By strategically incorporating isotopes into the starting materials and tracking their presence in the final product and intermediates, the team could delineate the step-by-step mechanism of the reaction. This mechanistic insight is crucial for optimizing reaction conditions, exploring potential variations, and applying the method to synthesize other complex molecules. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


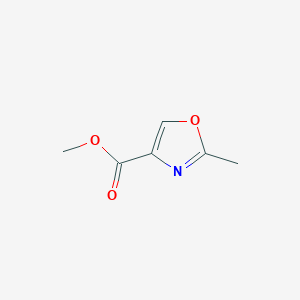

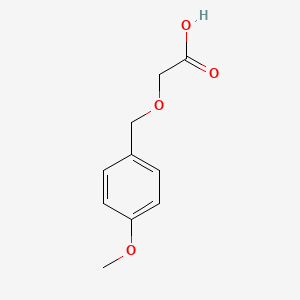
![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)
